![molecular formula C14H15N3O B14570935 Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- CAS No. 61539-27-3](/img/structure/B14570935.png)
Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2,2,2-trifluoro-1-(1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone with substituted amidine salts in acetonitrile under reflux conditions for 24 hours . This method yields the desired compound in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2-amine: A simpler analog with similar biological activities.
4-ethoxyquinazoline: Another analog with potential therapeutic applications.
5,6-dihydroquinazoline: A reduced form with distinct chemical properties.
Uniqueness
Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazoline core with ethoxy and dihydro groups makes it a versatile compound for various applications.
Properties
CAS No. |
61539-27-3 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-ethoxy-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C14H15N3O/c1-2-18-13-11-8-7-9-5-3-4-6-10(9)12(11)16-14(15)17-13/h3-6H,2,7-8H2,1H3,(H2,15,16,17) |
InChI Key |
IIACTHWLUVHYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1CCC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


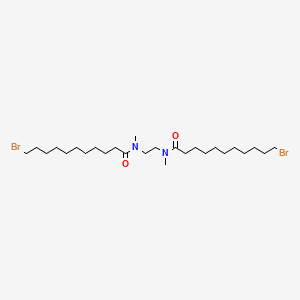
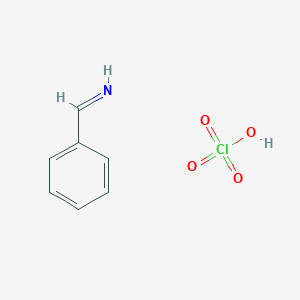
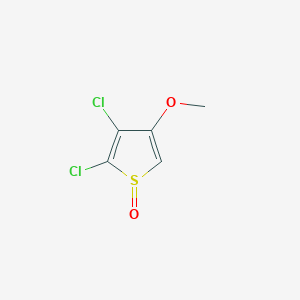
![2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B14570873.png)

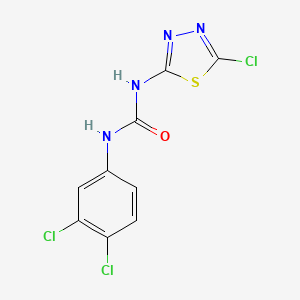
![N-(2-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14570899.png)

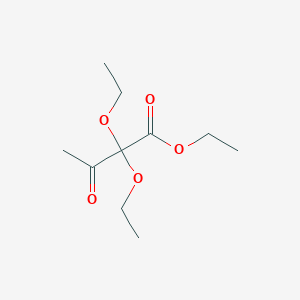
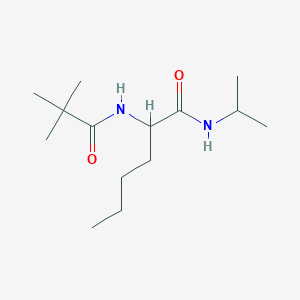

![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl-](/img/structure/B14570927.png)

![Oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate](/img/structure/B14570931.png)
